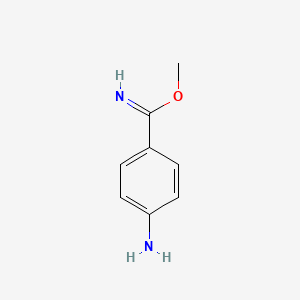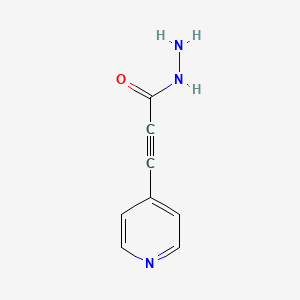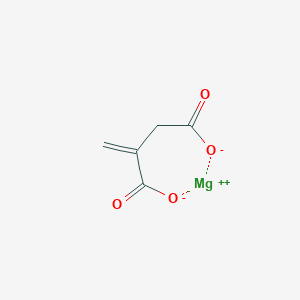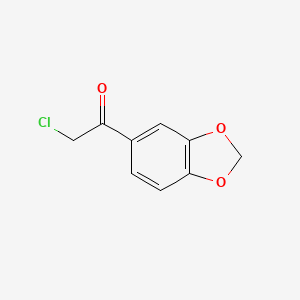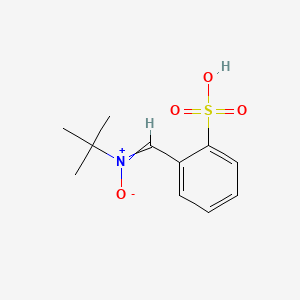![molecular formula C15H15N7O4S3 B13808744 (6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefivitril is a semi-synthetic cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus. Compared to other cephalosporins, Cefivitril exhibits superior in vitro activity against both gram-positive and gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefivitril involves the modification of the core cephalosporin structure. The process typically includes the introduction of specific side chains that enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of Cefivitril involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria or fungi to produce the core cephalosporin structure, which is then chemically modified to produce Cefivitril. The final product is purified through various techniques such as crystallization and filtration to ensure its purity and efficacy .
化学反应分析
Types of Reactions: Cefivitril undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Cefivitril, each with unique antibacterial properties and potential therapeutic applications .
科学研究应用
Cefivitril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of cephalosporins.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. The molecular targets of Cefivitril include various PBPs, and its action involves the disruption of key pathways involved in cell wall biosynthesis .
相似化合物的比较
Cefivitril is unique among cephalosporins due to its enhanced activity against penicillin-resistant Staphylococcus aureus. Similar compounds include:
Cefdinir: Another third-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Ceftazidime: Noted for its activity against Pseudomonas aeruginosa.
Compared to these compounds, Cefivitril shows better in vitro activity against both gram-positive and gram-negative bacteria, making it a valuable addition to the cephalosporin class of antibiotics .
属性
分子式 |
C15H15N7O4S3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2+/t10-,13-/m1/s1 |
InChI 键 |
JXHWKLWIYBATLL-WQLMKKEISA-N |
手性 SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C/C#N)SC2)C(=O)O |
规范 SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
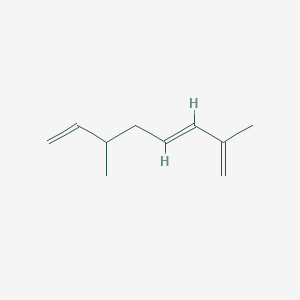

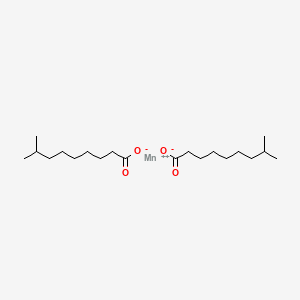
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
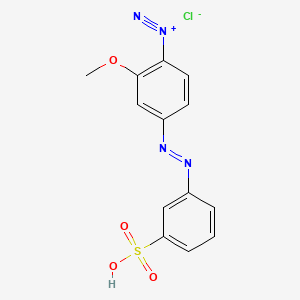
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
